molecular formula C21H18N2O2 B5326590 4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one

4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one

Cat. No.: B5326590
M. Wt: 330.4 g/mol
InChI Key: DXSRWBYYDGGOGU-LDADJPATSA-N
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Description

4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring fused with a pyridinone structure, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

The synthesis of 4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate diketone and an amine under acidic conditions.

    Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Final Assembly: The final step involves the formation of the enoyl linkage through a Knoevenagel condensation reaction between the pyridinone core and an aldehyde derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one can be compared with other similar compounds, such as:

    Pyridinone Derivatives: These compounds share the pyridinone core and may exhibit similar biological activities but differ in their substituents and overall structure.

    Phenylpyridine Compounds: These compounds contain both phenyl and pyridine groups and are often studied for their electronic and optical properties.

    Enoyl Derivatives: Compounds with enoyl linkages are known for their reactivity and potential as intermediates in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,6-dimethyl-3-[(E)-2-phenyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-11-15(2)23-21(25)19(14)20(24)18(17-8-4-3-5-9-17)12-16-7-6-10-22-13-16/h3-13H,1-2H3,(H,23,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSRWBYYDGGOGU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CN=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CN=CC=C2)/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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